molecular formula C25H27N5O3S B11382980 N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11382980
M. Wt: 477.6 g/mol
InChI Key: LKHNKKRXEPUQET-UHFFFAOYSA-N
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Description

N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Synthesis of the Pyrrolidinone Moiety: This step involves the cyclization of an appropriate amino acid derivative.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Final Assembly: The benzamide group is introduced through an amide bond formation reaction, typically using an acyl chloride derivative of the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and benzamide moieties, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could be involved in binding to metal ions or other biomolecules, while the pyrrolidinone and benzamide groups might interact with hydrophobic or hydrogen-bonding sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide
  • N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(methylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide stands out due to the presence of the 2-methylpropanoyl group, which may impart unique steric and electronic properties. This could influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles or material properties.

Properties

Molecular Formula

C25H27N5O3S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C25H27N5O3S/c1-4-16-8-5-6-11-20(16)30-14-18(13-21(30)31)24-28-29-25(34-24)27-23(33)17-9-7-10-19(12-17)26-22(32)15(2)3/h5-12,15,18H,4,13-14H2,1-3H3,(H,26,32)(H,27,29,33)

InChI Key

LKHNKKRXEPUQET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=CC=C4)NC(=O)C(C)C

Origin of Product

United States

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